

Technical Guide: Synthesis of Dimethyl-d6-amine Hydrochloride

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Compound of Interest

Compound Name: Dimethyl-d6-amine

CAS No.: 14802-36-9

Cat. No.: B085223

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Executive Summary

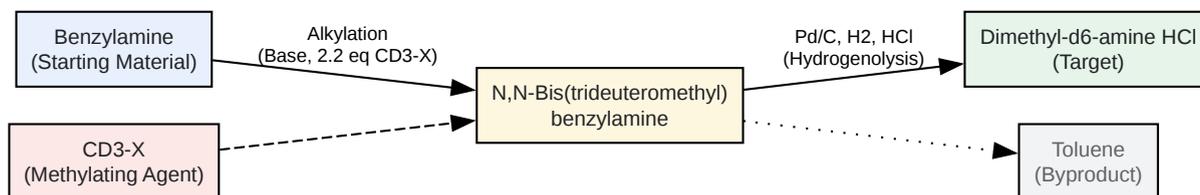
Dimethyl-d6-amine hydrochloride (CAS: 53170-19-7) is a critical deuterated building block in medicinal chemistry, primarily utilized to attenuate metabolic liability via the Kinetic Isotope Effect (KIE) or as a stable internal standard for LC-MS/MS bioanalysis.^{[1][2]}

While industrial production often utilizes high-pressure catalytic amination of methanol-d4, this guide details a high-fidelity laboratory-scale synthesis based on the Reductive Hydrogenolysis of N-Benzylated Precursors.^[1] This route is selected for its operational control, avoidance of inseparable poly-alkylated mixtures (common in direct ammonia alkylation), and high isotopic enrichment (>99 atom % D).

Strategic Reaction Pathway

The synthesis circumvents the selectivity challenges of direct alkylation by utilizing a benzyl "scaffold."^[1] The benzyl group directs the alkylation to the tertiary amine stage and is subsequently removed under mild hydrogenolytic conditions, yielding the pure secondary amine salt.

Reaction Scheme Visualization



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Figure 1: Strategic workflow for the synthesis of **Dimethyl-d6-amine HCl** via N-benzyl protection.

Experimental Protocol

Reagents and Materials

The following stoichiometry is calibrated for a 10 mmol scale.

Reagent	MW (g/mol)	Equiv.[1][3]	Amount	Role
Benzylamine	107.15	1.0	1.07 g	Scaffold
Iodomethane-d3 (CD ₃ I)	144.96	2.5	3.62 g	Deuterium Source
Potassium Carbonate (K ₂ CO ₃)	138.21	3.0	4.14 g	Acid Scavenger
Acetonitrile (MeCN)	-	-	20 mL	Solvent
Pd/C (10 wt%)	-	10 wt%	100 mg	Catalyst
HCl in Dioxane (4M)	-	1.5	3.75 mL	Salt Formation

Critical Note: Iodomethane-d3 is a volatile carcinogen.[1] All alkylation steps must be performed in a certified fume hood.

Step 1: Synthesis of N,N-Bis(trideuteromethyl)benzylamine

This step installs the two deuterated methyl groups.[1] The use of a tertiary amine intermediate prevents over-alkylation (quaternization is minimized by controlling stoichiometry and temperature).[1]

- Setup: Charge a dry 100 mL round-bottom flask (RBF) with Benzylamine (1.07 g, 10 mmol) and anhydrous Acetonitrile (20 mL).
- Base Addition: Add anhydrous K_2CO_3 (4.14 g, 30 mmol) and a magnetic stir bar. Cool the suspension to 0°C in an ice bath.
- Alkylation: Add Iodomethane-d3 (3.62 g, 25 mmol) dropwise over 15 minutes.
 - Mechanistic Insight: The excess base neutralizes the HI generated, driving the equilibrium toward the tertiary amine.
- Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor by TLC (SiO_2 , 10% MeOH in DCM). The starting primary amine spot should disappear.[1]
- Workup: Filter off the inorganic solids. Concentrate the filtrate under reduced pressure to yield a yellow oil.
- Purification (Optional but Recommended): Pass the crude oil through a short silica plug eluting with 5% EtOAc/Hexanes to remove any quaternary ammonium salts.
 - Yield Expectation: >90% (approx.[1][4] 1.3 g).

Step 2: Hydrogenolysis and Salt Formation

This step cleaves the benzyl group.^[1] Since **dimethyl-d6-amine** is volatile (bp ~7°C for the free base), it must be trapped immediately as the hydrochloride salt.

- Setup: Dissolve the N,N-bis(trideuteromethyl)benzylamine from Step 1 in Methanol (15 mL).
- Catalyst: Carefully add 10% Pd/C (100 mg) under an inert nitrogen atmosphere.
 - Safety: Pd/C is pyrophoric.^[1] Do not add to dry solvent; wet the catalyst with a small amount of water or add to the solvent stream.
- Hydrogenation: Purge the vessel with H₂ gas (balloon pressure is sufficient, or 1-2 atm in a Parr shaker). Stir vigorously at Room Temperature for 4–6 hours.
- Acid Trapping: Once the starting material is consumed (monitored by TLC), do not evaporate.^[1] Add 4M HCl in Dioxane (3.75 mL) directly to the reaction mixture.
 - Logic: This converts the volatile free amine into the non-volatile hydrochloride salt in situ.^[1]
- Isolation: Filter the catalyst through a Celite pad. Rinse with a small volume of MeOH.
- Crystallization: Concentrate the filtrate under vacuum. The residue is **Dimethyl-d6-amine** HCl.^{[1][5][6][7]} Recrystallize from Ethanol/Ether if higher purity is required.

Characterization & Quality Control

To validate the synthesis, the following analytical signatures must be confirmed.

NMR Spectroscopy^[1]

- ¹H NMR (D₂O): The spectrum should be remarkably simple.
 - Expected: A broad singlet at ~2.7-2.9 ppm (exchangeable NH protons) may be visible depending on water suppression.
 - Absence: There must be NO signals corresponding to methyl protons (approx.^[1] 2.7 ppm) or benzyl protons (7.4 ppm aromatic, 4.2 ppm benzylic). Any signal in the methyl region

indicates incomplete deuteration (~2.6 ppm residual protio-methyl).

- ^{13}C NMR:
 - Expected: A septet at approx. 35-37 ppm due to C-D coupling ().
- ^2H NMR (Deuterium NMR):
 - Expected: A distinct singlet corresponding to the $-\text{CD}_3$ groups.

Mass Spectrometry[2][4]

- ESI-MS (+):
 - Target m/z: 52.1 (Calculated for).
 - Note: The molecular weight of the free base is 51.11 g/mol . The salt is 87.58 g/mol .[1][6][8]

Safety & Handling

- Iodomethane-d3: Highly toxic alkylating agent.[1] Use double-gloving (nitrile/laminate) and work in a high-efficiency fume hood.
- Amine Salts: **Dimethyl-d6-amine** HCl is hygroscopic.[1] Store in a desiccator at room temperature.
- Nitrosamine Precursor: Secondary amines can form carcinogenic nitrosamines if exposed to nitrites.[1] Segregate from nitrosating agents.[1]

References

- Synthesis of Deuterated Amines via Tosylates

- Source: Zhao, W., et al.[2] "A practical synthesis of deuterated methylamine and dimethylamine." Journal of Chemical Research, 2014.
- Relevance: Establishes the benzyl-protection and sulfonate/halide alkylation str
- Eschweiler-Clarke Methylation (Contextual)
 - Source: Lindeke, B., et al. "Specific deuteromethylation by the Eschweiler-Clarke reaction." [2] Biomedical Mass Spectrometry, 1978.
 - Relevance: Discusses alternative routes using deuterated form
- Commercial Reference & Physical Data
 - Source: Cambridge Isotope Laboratories.[6] "**Dimethyl-d6-amine** HCl Product Page."
 - Relevance: Verification of CAS 53170-19-7 and physical properties (MW 87.58).[1][8]

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